2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole
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Overview
Description
2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a but-2-en-1-yloxy group and two phenyl groups attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-bromo-4,5-diphenyl-1,3-oxazole with but-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized side chains.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with different functional groups replacing the but-2-en-1-yloxy group.
Scientific Research Applications
2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole: shares similarities with other oxazole derivatives, such as:
Uniqueness
- The presence of the but-2-en-1-yloxy group and the specific substitution pattern on the oxazole ring make this compound unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
82238-44-6 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-but-2-enoxy-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C19H17NO2/c1-2-3-14-21-19-20-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h2-13H,14H2,1H3 |
InChI Key |
MBUYYLIZCNAJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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